Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate
CAS No.: 337920-22-6
Cat. No.: VC4347788
Molecular Formula: C24H30N4O4
Molecular Weight: 438.528
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 337920-22-6 |
|---|---|
| Molecular Formula | C24H30N4O4 |
| Molecular Weight | 438.528 |
| IUPAC Name | ethyl (E)-3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[(4-methylphenyl)carbamoylamino]prop-2-enoate |
| Standard InChI | InChI=1S/C24H30N4O4/c1-4-32-23(29)17-22(26-24(30)25-19-7-5-18(2)6-8-19)28-15-13-27(14-16-28)20-9-11-21(31-3)12-10-20/h5-12,17H,4,13-16H2,1-3H3,(H2,25,26,30)/b22-17+ |
| Standard InChI Key | ZTNDROMEOLJBQD-OQKWZONESA-N |
| SMILES | CCOC(=O)C=C(NC(=O)NC1=CC=C(C=C1)C)N2CCN(CC2)C3=CC=C(C=C3)OC |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identifiers
Ethyl 3-[4-(4-methoxyphenyl)piperazino]-3-[(4-toluidinocarbonyl)amino]acrylate is systematically named to reflect its substituents: a piperazine ring substituted with a 4-methoxyphenyl group, a toluidinocarbonylamino moiety, and an ethyl acrylate ester. The compound is associated with two distinct CAS Registry Numbers: 1523617-89-1 (reported by Parchem) and 337920-22-6 (cited by VulcanChem). This discrepancy may arise from isomeric variations, salt forms, or database errors, necessitating verification with analytical techniques like NMR or X-ray crystallography.
Molecular Structure
The molecule features:
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A piperazine core substituted at the 4-position with a 4-methoxyphenyl group.
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An acrylate backbone with an ethyl ester and a toluidinocarbonylamino substituent at the β-carbon.
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A toluidinocarbonyl group (derived from 4-methylphenylcarbamate).
The stereochemistry of the acrylate double bond (E/Z configuration) remains unspecified in available sources, highlighting an area for further study .
Physicochemical Properties
While direct experimental data for this compound are sparse, inferences can be drawn from structurally related acrylates and piperazine derivatives (Table 1) .
Table 1: Comparative Physicochemical Properties
The compound’s high molecular weight and polar functional groups suggest limited volatility and solubility in aqueous media, aligning with trends observed in analogous acrylates .
Synthesis and Preparation
Methodological Considerations
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Piperazine Functionalization: Introducing the 4-methoxyphenyl group via nucleophilic substitution or coupling reactions.
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Acrylate Formation: Condensation of a β-amino acrylate precursor with a toluidinocarbonyl isocyanate or carbamate derivative.
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Esterification: Ethyl ester formation using ethanol under acidic or enzymatic conditions.
A patent describing the synthesis of 3-N,N-dimethylamino ethyl acrylate (CN103833565B) offers insights into analogous acrylate preparations. The disclosed "one-pot" method employs ethyl acetate, dimethylamine, and carbon monoxide under catalytic conditions (30–70°C, 10–60 bar), suggesting potential adaptions for related compounds .
Challenges and Optimization
Key challenges include:
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Steric hindrance from the bulky toluidinocarbonyl and piperazino groups, necessitating precise temperature control.
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Stereoselectivity in acrylate formation, which may require chiral catalysts or chromatography for resolution.
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Purification difficulties due to the compound’s high polarity and potential for tautomerism .
Discrepancies and Research Gaps
The conflicting CAS numbers (1523617-89-1 vs. 337920-22-6) underscore the need for structural validation. Potential explanations include:
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Regioisomerism: Differences in substituent positioning.
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Salt vs. Free Base: One identifier may represent a hydrochloride or other salt form.
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Database Errors: Misassignment during registration.
Resolving this ambiguity requires comparative analytical data, which are presently unavailable.
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